7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an azetidine ring attached to a triazolopyrimidine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields within a short reaction time . Another method involves the reaction of specific precursors in the presence of oxidizing and reducing agents, with metal salts added to form complexes that are separated from the desired product .
Industrial Production Methods
Industrial production of this compound may leverage the microwave-mediated synthesis due to its efficiency and scalability. The process involves precise control of reaction conditions, such as temperature and time, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biological pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in their substituents and specific biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused heterocyclic structure and have been studied for their anticancer properties.
Uniqueness
7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
Molecular Formula |
C9H11N5O |
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Molecular Weight |
205.22 g/mol |
IUPAC Name |
7-(azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H11N5O/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14/h2,5,7,10H,3-4H2,1H3 |
InChI Key |
KVLWYAYHSKVMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CNC3 |
Origin of Product |
United States |
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